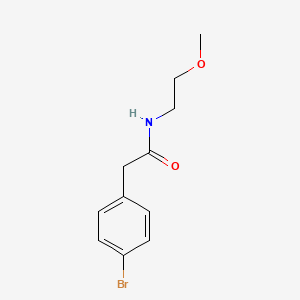
4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is also known as Praziquantel, which is an anthelmintic drug used to treat parasitic infections in humans and animals. However,
作用机制
The mechanism of action of 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide involves its interaction with calcium ion channels in cells. The compound binds to the channel protein and alters its conformation, leading to a change in the calcium ion flux through the channel. This modulation of calcium ion channels can have a wide range of effects on cellular processes, depending on the specific channel subtype and the cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide are dependent on the specific calcium ion channel subtype and the cell type being studied. For example, in smooth muscle cells, Praziquantel has been shown to induce relaxation by inhibiting calcium ion influx through L-type calcium channels. In neurons, the compound can modulate neurotransmitter release by regulating calcium ion flux through voltage-gated calcium channels.
实验室实验的优点和局限性
The advantages of using 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide in lab experiments include its high selectivity for calcium ion channels, its ability to modulate channel function in a reversible manner, and its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling.
未来方向
There are many potential future directions for research on 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide. One area of interest is the development of more selective analogs of the compound that can target specific calcium ion channel subtypes. Another area of research is the investigation of the compound's effects on calcium ion channels in different cell types and tissues. Additionally, the use of Praziquantel as a tool to study calcium ion channel function in disease states, such as cancer or neurological disorders, is an area of active research.
合成方法
The synthesis of 4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide involves the reaction of 4-chlorobenzoyl chloride with propylthiol in the presence of an organic base such as triethylamine. The resulting intermediate is then reacted with morpholine and oxidized using hydrogen peroxide to yield the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
科学研究应用
4-(4-propylbenzoyl)thiomorpholine 1,1-dioxide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool to study calcium ion channels in cells. Calcium ion channels play a crucial role in many physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Praziquantel has been shown to selectively modulate these channels, making it a valuable tool for studying their function and regulation.
属性
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-3-12-4-6-13(7-5-12)14(16)15-8-10-19(17,18)11-9-15/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQILEUQWFJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)

![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)



![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)

![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)